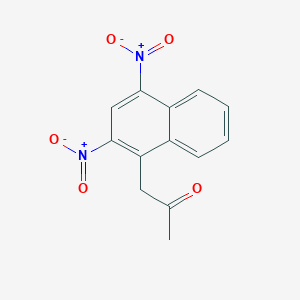
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one is an organic compound that features a naphthalene ring substituted with two nitro groups and a propanone moiety
准备方法
The synthesis of 1-(2,4-Dinitronaphthalen-1-yl)propan-2-one typically involves the nitration of naphthalene followed by a Friedel-Crafts acylation reaction. The nitration process introduces nitro groups at the 2 and 4 positions of the naphthalene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitronaphthalene is then subjected to Friedel-Crafts acylation using propanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism by which 1-(2,4-Dinitronaphthalen-1-yl)propan-2-one exerts its effects is primarily through its interactions with molecular targets in biological systems. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
1-(2,4-Dinitronaphthalen-1-yl)propan-2-one can be compared with other similar compounds such as:
2,4-Dinitrophenol: This compound also contains nitro groups but differs in its overall structure and reactivity.
1-Naphthalen-2-yl-propan-1-one: This compound is structurally similar but lacks the nitro groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a naphthalene ring with nitro groups and a propanone moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
158812-04-5 |
|---|---|
分子式 |
C13H10N2O5 |
分子量 |
274.23 g/mol |
IUPAC 名称 |
1-(2,4-dinitronaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H10N2O5/c1-8(16)6-11-9-4-2-3-5-10(9)12(14(17)18)7-13(11)15(19)20/h2-5,7H,6H2,1H3 |
InChI 键 |
KCNFPLFQJJCWCP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


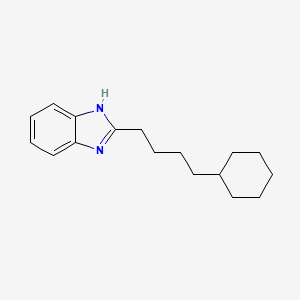
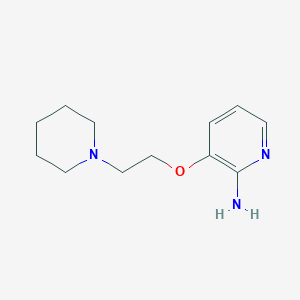

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
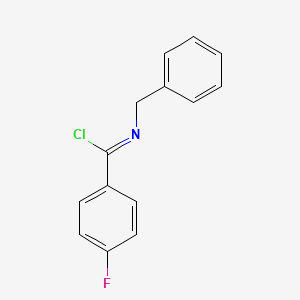
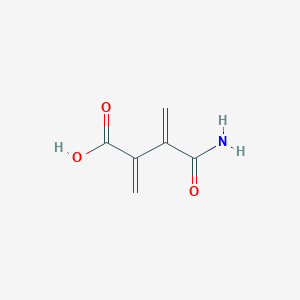
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
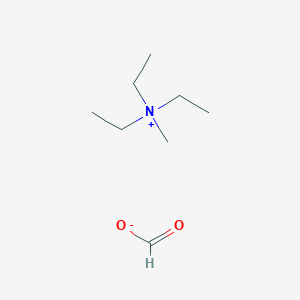
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
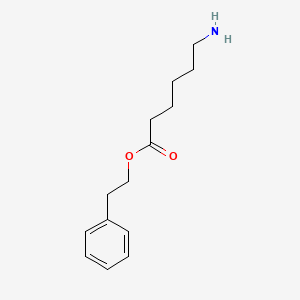
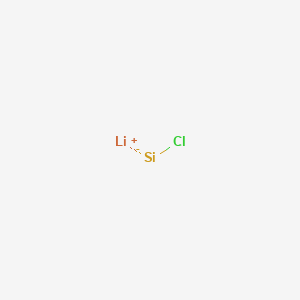
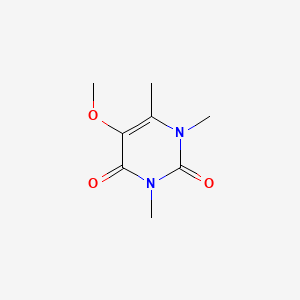
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)

